molecular formula C8H4Cl2F4O B1529948 4,5-Dichloro-2-(difluoromethoxy)benzodifluoride CAS No. 1803712-62-0

4,5-Dichloro-2-(difluoromethoxy)benzodifluoride

Cat. No.: B1529948
CAS No.: 1803712-62-0
M. Wt: 263.01 g/mol
InChI Key: OATSHEXTOITGAO-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)benzodifluoride is a specialized organic compound characterized by its unique chemical structure, which includes chlorine, fluorine, and oxygen atoms. This compound is of interest in various scientific and industrial applications due to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzodifluoride typically involves multiple steps, starting with the appropriate precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-(difluoromethoxy)benzodifluoride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

4,5-Dichloro-2-(difluoromethoxy)benzodifluoride has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of biological systems and processes, particularly in the development of new drugs and treatments.

  • Industry: The compound is used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 4,5-Dichloro-2-(difluoromethoxy)benzodifluoride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological responses.

Comparison with Similar Compounds

4,5-Dichloro-2-(difluoromethoxy)benzodifluoride is unique compared to similar compounds due to its specific arrangement of chlorine and fluorine atoms. Similar compounds include:

  • 2,5-Dichloro-4-(difluoromethoxy)pyridine

  • 3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Biological Activity

4,5-Dichloro-2-(difluoromethoxy)benzodifluoride (CAS Number: 1803712-62-0) is a synthetic organic compound with potential applications in medicinal chemistry. Its structural characteristics suggest it may exhibit significant biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C8H4Cl2F4O
  • Molecular Weight : 255.02 g/mol

Its structure includes two chlorine atoms, two fluorine atoms, and a methoxy group, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
5-Fluorobenzimidazole derivativeMethicillin-resistant S. aureus64 µg/mL
Hydrazone derivativeC. difficile16 µg/mL
N-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidin-3-ylA. baumannii128 µg/mL

The above table highlights the antimicrobial efficacy of related compounds, suggesting that structural modifications can lead to varying degrees of activity against multidrug-resistant pathogens .

Anticancer Activity

The anticancer potential of compounds containing similar moieties has been explored in various studies. For instance, derivatives of benzimidazole have shown promising results against lung cancer cell lines.

Case Study: Anticancer Activity in A549 Cell Line

A study evaluated the anticancer effects of a benzimidazole derivative with a similar structure to this compound on A549 human lung cancer cells. The results indicated:

  • IC50 Value : The compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity.
  • Mechanism of Action : The compound was found to induce apoptosis through the activation of caspase pathways.

These findings suggest that structural analogs could be further investigated for their potential as anticancer agents .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular targets through various mechanisms:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit bacterial enzymes critical for cell wall synthesis.
  • Cell Membrane Disruption : The presence of halogen groups (Cl and F) can enhance lipophilicity, allowing these compounds to disrupt microbial membranes effectively.

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-5-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F4O/c9-4-1-3(7(11)12)6(2-5(4)10)15-8(13)14/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATSHEXTOITGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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